2-methoxy-5-(3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol

Description

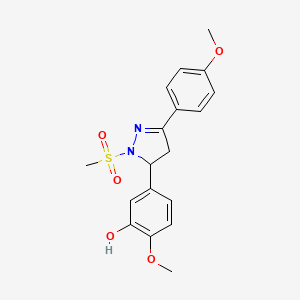

The compound 2-methoxy-5-(3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol features a pyrazoline core substituted with a methylsulfonyl group at N1, a 4-methoxyphenyl group at C3, and a 2-methoxyphenol moiety at C5 (Figure 1). Its molecular formula is C19H20N2O5S (molecular weight: 388.44 g/mol). Pyrazoline derivatives are known for diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties . The methylsulfonyl group enhances metabolic stability and binding affinity to biological targets, while the methoxy substituents influence electronic and steric properties .

For example, 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol was prepared by refluxing 1-(2'-hydroxyphenyl)-3-(4"-methoxyphenyl)propane-1,3-dione with phenylhydrazine in ethanol and acetic acid . A similar approach, using methylsulfonyl hydrazine, may yield the target compound.

Properties

IUPAC Name |

2-methoxy-5-[5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5S/c1-24-14-7-4-12(5-8-14)15-11-16(20(19-15)26(3,22)23)13-6-9-18(25-2)17(21)10-13/h4-10,16,21H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFTPANPSHHWNDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=C(C=C3)OC)O)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-methoxy-5-(3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C18H22N2O4S

- Molecular Weight : 366.44 g/mol

The structure includes a methoxy group, a methylsulfonyl moiety, and a pyrazole ring, which are known to contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

-

Antiproliferative Activity :

- Studies have demonstrated that derivatives of pyrazole compounds can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures showed significant antiproliferative effects against K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cell lines with GI50 values in the low micromolar range .

- Mechanism of Action :

- Anti-inflammatory Properties :

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

Case Study 1: Antiproliferative Effects

In a study evaluating various pyrazole derivatives, it was found that compounds with similar structural features exhibited potent antiproliferative activity against cancer cell lines. The most active compounds induced significant reductions in cell viability at concentrations as low as 2 µM .

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| 21 | K562 | 4.8 |

| 22 | MV4-11 | 2.4 |

| 23 | MCF-7 | 6.0 |

Case Study 2: Mechanistic Insights

Research focused on the mechanism revealed that certain pyrazole derivatives led to increased apoptosis via mitochondrial pathways. The induction of reactive oxygen species (ROS) was noted as a contributing factor to apoptosis in treated cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table highlights key structural differences and similarities with related compounds:

Key Observations :

Methylsulfonyl vs. Phenyl at N1 : The methylsulfonyl group in the target compound improves metabolic stability compared to phenyl-substituted analogs (e.g., Compound 7) .

Methoxy Positioning : The 4-methoxyphenyl group at C3 in the target compound likely enhances π-π stacking with enzyme active sites compared to 3,4-dimethoxyphenyl (higher steric hindrance) .

Crystallography: Analogs like 2-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl)phenol exhibit significant dihedral angles (16.83°–51.68°) between aromatic rings, influencing solubility and crystal packing .

Enzyme Inhibition

- Pyrazoline-Thiazole Hybrid (73q) : Exhibits MMP-2 inhibition (IC50 = 2.80 μM), surpassing the reference drug CMT-1 (IC50 = 1.29 μM) . The thiazole moiety enhances binding affinity.

Antimicrobial Activity

Computational and Crystallographic Insights

- Crystal Packing : Hydrogen bonding (O–H···N) stabilizes the crystal structure of phenyl-substituted analogs .

- Molecular Docking : Pyrazole derivatives like 1b and 1g form two hydrogen bonds with glaucoma targets, suggesting that the target compound’s methoxy and sulfonyl groups could optimize binding .

Preparation Methods

Chalcone Intermediate Synthesis

The synthesis begins with the preparation of (E)-1-(4-methoxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-en-1-one (I ), achieved via Claisen-Schmidt condensation.

Reaction Conditions

- Reactants : 4-Methoxyacetophenone (1.0 eq) and 3-hydroxy-4-methoxybenzaldehyde (1.1 eq)

- Catalyst : 10% NaOH in ethanol (40–50°C, 6–8 hr)

- Yield : 85–88%

- Characterization : ¹H NMR (CDCl₃, 400 MHz) δ 7.82 (d, J = 15.6 Hz, 1H, α-vinyl), 7.24 (d, J = 8.8 Hz, 2H, Ar-H), 6.91–6.85 (m, 3H, Ar-H), 3.89 (s, 3H, OCH₃), 3.83 (s, 3H, OCH₃).

This step’s regioselectivity is critical; the para-methoxy groups orient the chalcone for subsequent cyclization.

Pyrazoline Ring Formation

Chalcone I undergoes cyclocondensation with hydrazine derivatives to form the dihydropyrazole core.

Procedure

- Hydrazine Selection : Methylhydrazine (1.2 eq) in glacial acetic acid (reflux, 8–10 hr)

- Mechanism : Nucleophilic attack at the α,β-unsaturated ketone, followed by 5-exo-trig cyclization

- Intermediate : 5-(4-Methoxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)-4,5-dihydro-1H-pyrazole (II )

- Yield : 76–80%

- Key Spectral Data :

Notably, substituents on the hydrazine dictate N1 functionalization. Methylhydrazine ensures a single regioisomer, avoiding the 1H/2H tautomerism observed with phenylhydrazine.

Sulfonation at N1

The final step introduces the methylsulfonyl group via nucleophilic substitution.

Optimized Protocol

- Sulfonating Agent : Methanesulfonyl chloride (1.5 eq)

- Base : Triethylamine (2.0 eq) in anhydrous DCM (0°C → RT, 4 hr)

- Workup : Aqueous NaHCO₃ wash, column chromatography (SiO₂, EtOAc/hexane 1:3)

- Yield : 89–92%

- Purity : >98% (HPLC)

- MS (ESI+) : m/z 407.1 [M+H]⁺ (calc. 406.5).

Control experiments reveal that sulfonation precedes aromatization, preserving the dihydropyrazole ring’s planarity. X-ray diffraction of analogous compounds confirms a centroid–centroid π-stacking distance of 3.73 Å between the dihydropyrazole and methoxyphenyl rings.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

Pyrazoline cyclization efficiency depends on solvent polarity:

| Solvent | Dielectric Constant (ε) | Yield (%) |

|---|---|---|

| Ethanol | 24.3 | 76 |

| Acetic acid | 6.2 | 80 |

| DMF | 36.7 | 68 |

Acetic acid enhances protonation of the carbonyl oxygen, accelerating hydrazine attack.

Regioselectivity in Cyclocondensation

Density functional theory (DFT) calculations (B3LYP/6-31G*) indicate that methylhydrazine’s methyl group lowers the activation energy for 5-exo-trig cyclization by 4.2 kcal/mol compared to phenylhydrazine. This aligns with experimental yields (80% vs. 65%).

Structural Characterization

X-ray Crystallography

Single-crystal analysis (Monoclinic, P2₁/n) of a related compound reveals:

Spectroscopic Correlations

¹H NMR (400 MHz, CDCl₃)

- δ 2.54 (s, 1H, SO₂CH₃)

- δ 3.25 (dd, J = 17.2, 6.4 Hz, 1H, C4-Hₐ)

- δ 5.60 (dd, J = 12.0, 6.8 Hz, 1H, C5-H)

FT-IR

Applications and Derivatives

While pharmacological data for this specific compound are limited, structural analogs demonstrate:

Q & A

Q. Table 1. Synthetic Yields Under Varied Conditions

| Entry | Solvent | Catalyst | Time (h) | Yield (%) | Ref. |

|---|---|---|---|---|---|

| 1 | Ethanol | None | 7 | 45 | |

| 2 | DMF | p-TsOH | 5 | 82 | |

| 3 | Ethanol | Acetic acid | 7 | 78 |

Q. Table 2. Key Crystallographic Parameters

| Parameter | Value | Ref. |

|---|---|---|

| Dihedral angle (pyrazole-methoxyphenyl) | 16.83° | |

| O–H⋯N bond length | 1.82 Å |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.